molecular formula C26H21BrNP B1597909 (4-Cyanobenzyl)(triphenyl)phosphonium bromide CAS No. 26104-68-7

(4-Cyanobenzyl)(triphenyl)phosphonium bromide

Cat. No.: B1597909
CAS No.: 26104-68-7
M. Wt: 458.3 g/mol
InChI Key: WPYOTRVXXHYEJK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Cyanobenzyl)(triphenyl)phosphonium bromide: is an organophosphorus compound with the molecular formula C26H21BrNP. It is characterized by the presence of a triphenylphosphonium group attached to a 4-cyanobenzyl moiety. This compound is often used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyanobenzyl)(triphenyl)phosphonium bromide typically involves the reaction of triphenylphosphine with 4-cyanobenzyl bromide. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The general reaction scheme is as follows:

Ph3P+BrCH2C6H4CNPh3PCH2C6H4CN+Br\text{Ph}_3\text{P} + \text{BrCH}_2\text{C}_6\text{H}_4\text{CN} \rightarrow \text{Ph}_3\text{PCH}_2\text{C}_6\text{H}_4\text{CN}^+\text{Br}^- Ph3​P+BrCH2​C6​H4​CN→Ph3​PCH2​C6​H4​CN+Br−

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. This method enhances the yield and purity of the product while minimizing the reaction time.

Chemical Reactions Analysis

Types of Reactions

(4-Cyanobenzyl)(triphenyl)phosphonium bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromide ion can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, particularly involving the phosphonium group.

    Addition Reactions: The cyanobenzyl moiety can undergo addition reactions with electrophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Addition Reactions: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide yields the corresponding hydroxide derivative, while oxidation with hydrogen peroxide produces the corresponding oxide.

Scientific Research Applications

Chemistry

In chemistry, (4-Cyanobenzyl)(triphenyl)phosphonium bromide is used as a reagent in the synthesis of various organic compounds. It serves as a precursor for the preparation of phosphonium ylides, which are key intermediates in the Wittig reaction for the synthesis of alkenes.

Biology

In biological research, this compound is used to study the interactions of phosphonium salts with biological membranes. Its ability to cross cell membranes makes it useful in the delivery of drugs and other bioactive molecules.

Medicine

In medicine, this compound is explored for its potential in targeted drug delivery systems. Its phosphonium group facilitates the accumulation of the compound in mitochondria, making it a candidate for mitochondrial-targeted therapies.

Industry

Industrially, this compound is used in the production of specialty chemicals and as a catalyst in various organic transformations. Its stability and reactivity make it valuable in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which (4-Cyanobenzyl)(triphenyl)phosphonium bromide exerts its effects involves the interaction of the phosphonium group with biological membranes. The positively charged phosphonium ion facilitates the compound’s uptake into cells, particularly into mitochondria. Once inside the mitochondria, it can affect various biochemical pathways, including those involved in energy production and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (4-Cyanobenzyl)triphenylphosphonium chloride
  • (4-Methoxybenzyl)triphenylphosphonium bromide
  • (4-Nitrobenzyl)triphenylphosphonium bromide

Uniqueness

Compared to similar compounds, (4-Cyanobenzyl)(triphenyl)phosphonium bromide is unique due to the presence of the cyanobenzyl group, which imparts distinct electronic properties. This makes it particularly useful in reactions requiring strong electron-withdrawing groups. Additionally, its ability to target mitochondria sets it apart in biological and medical applications.

Properties

IUPAC Name

(4-cyanophenyl)methyl-triphenylphosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21NP.BrH/c27-20-22-16-18-23(19-17-22)21-28(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26;/h1-19H,21H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYOTRVXXHYEJK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)C#N)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21BrNP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380845
Record name (4-cyanobenzyl)(triphenyl)phosphonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26104-68-7
Record name (4-cyanobenzyl)(triphenyl)phosphonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-CYANOBENZYL)TRIPHENYLPHOSPHONIUM BROMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Cyanobenzyl)(triphenyl)phosphonium bromide
Reactant of Route 2
Reactant of Route 2
(4-Cyanobenzyl)(triphenyl)phosphonium bromide
Reactant of Route 3
Reactant of Route 3
(4-Cyanobenzyl)(triphenyl)phosphonium bromide
Reactant of Route 4
Reactant of Route 4
(4-Cyanobenzyl)(triphenyl)phosphonium bromide
Reactant of Route 5
Reactant of Route 5
(4-Cyanobenzyl)(triphenyl)phosphonium bromide
Reactant of Route 6
Reactant of Route 6
(4-Cyanobenzyl)(triphenyl)phosphonium bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.